N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
Overview
Description
N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE is an organic compound characterized by its complex structure, which includes two methoxyphenyl groups attached to a benzene ring with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the methoxyphenyl intermediates. These intermediates are then coupled with a benzene-12-dicarboxylic acid derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(4-METHOXYPHENYL)NAPHTHALEN-2-AMINE: This compound shares structural similarities but differs in its core aromatic system.
N,N-BIS(4-METHOXYPHENYL)BENZAMIDE: Another similar compound with different functional groups attached to the benzene ring.
Uniqueness
N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE is unique due to its specific combination of methoxyphenyl and carboxamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields.
Properties
IUPAC Name |
1-N,2-N-bis[(4-methoxyphenyl)methyl]benzene-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-19-11-7-17(8-12-19)15-25-23(27)21-5-3-4-6-22(21)24(28)26-16-18-9-13-20(30-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPJTEVYPCBGRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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